2-Sulfanylethyl butanoate
Beschreibung
2-Sulfanylethyl butanoate is an organosulfur ester characterized by a butanoate group linked to a sulfanylethyl moiety. These esters share a common backbone of a carboxylic acid esterified with an alcohol or thiol, but differ in substituents that influence their volatility, solubility, and functional roles .
Eigenschaften
CAS-Nummer |
60642-65-1 |
|---|---|
Molekularformel |
C6H12O2S |
Molekulargewicht |
148.23 g/mol |
IUPAC-Name |
2-sulfanylethyl butanoate |
InChI |
InChI=1S/C6H12O2S/c1-2-3-6(7)8-4-5-9/h9H,2-5H2,1H3 |
InChI-Schlüssel |
DLZYFIFYWZEAEM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)OCCS |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Sulfanylethyl butanoate can be synthesized through the esterification reaction between butanoic acid and 2-mercaptoethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The general reaction is as follows:
Butanoic acid+2-MercaptoethanolH2SO42-Sulfanylethyl butanoate+Water
Industrial Production Methods: On an industrial scale, the production of esters like 2-sulfanylethyl butanoate often involves continuous processes where the reactants are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from the by-products and unreacted starting materials.
Types of Reactions:
Oxidation: 2-Sulfanylethyl butanoate can undergo oxidation reactions, where the sulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Amides, alcohols, or other esters.
Wissenschaftliche Forschungsanwendungen
2-Sulfanylethyl butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 2-sulfanylethyl butanoate involves its interaction with specific molecular targets. The sulfanyl group can form hydrogen bonds and interact with thiol groups in proteins, potentially affecting their function. The ester group can undergo hydrolysis, releasing butanoic acid and 2-mercaptoethanol, which can further interact with biological systems.
Vergleich Mit ähnlichen Verbindungen
Key Observations :
- Volatility: Methyl and ethyl butanoates are highly volatile, making them dominant in fresh fruit aromas, whereas butyl and hexyl derivatives persist longer in stored fruits .
- Biological Activity: Butyl butanoate exhibits strong nematicidal activity against Meloidogyne javanica, with structural analogs (e.g., 3-methylbutyl butanoate) showing similar efficacy .
- Aroma Release: Ethyl butanoate and methyl butanoate release patterns correlate strongly (Pearson coefficient >0.90) despite structural differences, suggesting lipophilicity dominates their behavior in food matrices .
Research Findings on Analogous Esters
Aroma and Flavor Profiles
- Ethyl butanoate: A key volatile in papaya and apples, its release is minimally affected by viscosity changes in food formulations, indicating stability in diverse matrices .
- Methyl butanoate: Found in higher concentrations in papaya genotypes (e.g., BGM004 vs. BGM163), suggesting genetic regulation of ester synthesis .
- Butyl butanoate: Identified as an off-flavor marker in stored Fuji apples, with levels decreasing in 1-MCP-treated fruit during early storage but rising after 7 months .
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